molecular formula C10H21ClN2O B2883211 2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide hydrochloride CAS No. 1989659-51-9

2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide hydrochloride

Cat. No.: B2883211
CAS No.: 1989659-51-9
M. Wt: 220.74
InChI Key: VMNROZSXXDNLSX-UHFFFAOYSA-N
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Description

2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide hydrochloride is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexyl ring with an aminomethyl group and an acetamide moiety.

Scientific Research Applications

2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a tool in biochemical studies to understand enzyme mechanisms.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: It can be utilized in the production of various chemical products.

Mechanism of Action

Gabapentin, the active form of “2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide hydrochloride”, acts by decreasing the activity of a subset of calcium channels . This action helps to reduce the excitability of neurons, thereby reducing the occurrence of seizures and neuropathic pain .

Safety and Hazards

The safety data sheet for a similar compound, cis-2-Aminomethyl-1-cyclohexanol hydrochloride, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide hydrochloride typically involves multiple steps. One common approach is the reaction of cyclohexylamine with chloroacetic acid to form cyclohexylaminoacetic acid, followed by methylation to introduce the N-methyl group. The final step involves the formation of the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Comparison with Similar Compounds

  • Cyclohexylamine

  • N-methylacetamide

  • Cyclohexylaminoacetic acid

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Properties

IUPAC Name

2-[1-(aminomethyl)cyclohexyl]-N-methylacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-12-9(13)7-10(8-11)5-3-2-4-6-10;/h2-8,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNROZSXXDNLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1(CCCCC1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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